2-Bromo-2-chloro-1-phenylethanone
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Overview
Description
2-Bromo-2-chloro acetophenone is an organic compound with the molecular formula C8H6BrClO. It is a colorless to pale yellow liquid that is sensitive and lachrymatory. This compound is widely used in organic synthesis due to its bromine and chlorine functional groups, which make it a versatile reagent for introducing these moieties into various molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-2-chloro acetophenone can be synthesized through the bromination of 2-chloroacetophenone. The reaction typically involves the use of brominating agents such as pyridine hydrobromide perbromide. The reaction is carried out at elevated temperatures, around 90°C, in the presence of acetic acid as a solvent. The molar ratio of the substrate to the brominating agent is usually 1.0:1.1 .
Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-2-chloro acetophenone follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-2-chloro acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like acetone or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted acetophenones.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and hydrocarbons.
Scientific Research Applications
2-Bromo-2-chloro acetophenone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-2-chloro acetophenone involves its ability to act as an electrophile due to the presence of bromine and chlorine atoms. These atoms make the carbonyl carbon highly reactive towards nucleophiles. The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparison with Similar Compounds
2-Bromoacetophenone: Similar in structure but lacks the chlorine atom.
2-Chloroacetophenone: Similar in structure but lacks the bromine atom.
4-Chloro-2-bromoacetophenone: Similar but with the chlorine atom at a different position on the aromatic ring.
Uniqueness: 2-Bromo-2-chloro acetophenone is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual functionality allows for more versatile synthetic applications compared to compounds with only one halogen atom.
Properties
IUPAC Name |
2-bromo-2-chloro-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNLGFXIBCGQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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